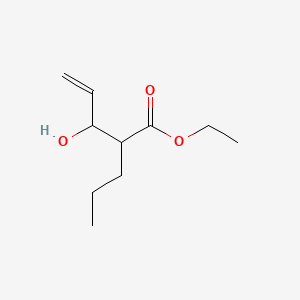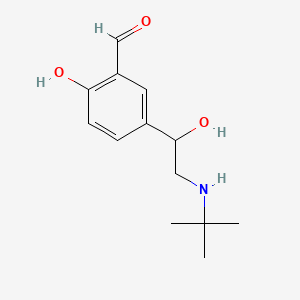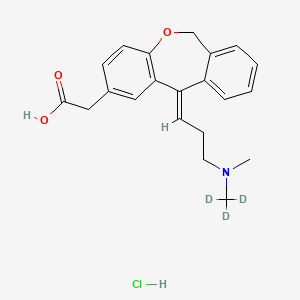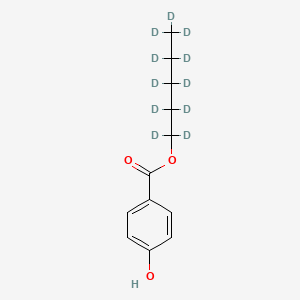
rac-3-Oxo Atorvastatin Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Racemic 3-Oxo atorvastatin sodium salt (3OAS) is a drug product that has been tested in the laboratory and found to be suitable for further development . It is a natural substance that has not been chemically synthesized .
Molecular Structure Analysis
The molecular formula of rac-3-Oxo Atorvastatin Sodium Salt is C33H32FN2NaO5 . The molecular weight is 578.61 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C33H32FN2NaO5 and a molecular weight of 578.61 g/mol . It should be stored at temperatures below -15°C .Scientific Research Applications
Pharmacology and Therapeutic Potential
Atorvastatin has been extensively studied for its pharmacological properties and therapeutic potential in managing hyperlipidaemias. It operates by inhibiting the endogenous synthesis of cholesterol, which leads to dose-dependent reductions in total cholesterol, low-density lipoprotein (LDL)-cholesterol, and triglycerides. This mechanism of action is crucial for its effectiveness in patients with hypercholesterolemia and hypertriglyceridemia. The significant reductions in cholesterol and LDL levels position atorvastatin as a first-line agent for treating patients with hypercholesterolemia, potentially offering benefits for those with familial hypercholesterolemia due to the marked reductions in LDL-cholesterol experienced with the drug (Lea & McTavish, 1997).
Analytical Methods for Quality Control
Monitoring the quality of atorvastatin is crucial due to its widespread use. High-Performance Liquid Chromatography (HPLC), coupled with mass spectrometry (MS) and ultraviolet (UV) spectrophotometry, are the most commonly employed analytical methods for this purpose. These methods ensure the pharmaceutical quality of atorvastatin, addressing the need for rigorous quality control measures to provide high-quality medications to the population (Kogawa et al., 2019).
Pleiotropic Effects and Cardiovascular Protection
Beyond its lipid-lowering effects, atorvastatin exhibits several pleiotropic activities, including anti-inflammatory, anti-thrombotic, and antioxidant effects. These properties contribute to its antiatherogenic effects and are particularly beneficial for the prevention and therapy of atherosclerosis. The antioxidant activity of atorvastatin plays a vital role in this context, offering additional therapeutic benefits independent of its hypolipidemic activity (Profumo et al., 2014).
Safety Profile and High-Dose Therapy
The safety of high-dose atorvastatin therapy has been a subject of extensive research, especially given the clinical outcomes associated with its use. Studies have shown that high-dose atorvastatin is generally well-tolerated, with low rates of clinically significant myopathy and elevated hepatic enzymes, underscoring its safety even at higher doses (Waters, 2005).
Safety and Hazards
Biochemical Analysis
Cellular Effects
Atorvastatin, the parent compound, has been shown to have antioxidant effects in cultured rat vascular smooth muscle cells and in the vasculature of spontaneously hypertensive rats
Molecular Mechanism
Atorvastatin, the parent compound, inhibits HMG-CoA reductase, a liver enzyme that catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis
Metabolic Pathways
Atorvastatin, the parent compound, is involved in the cholesterol biosynthesis pathway
properties
IUPAC Name |
sodium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26,37H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARJWPCKDZBDFQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32FN2NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

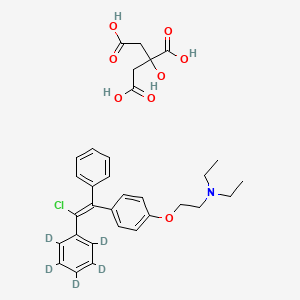
![2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy](/img/structure/B565396.png)
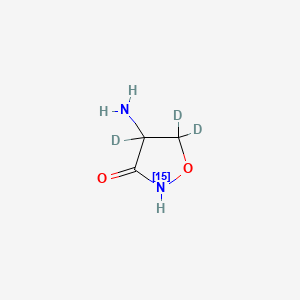
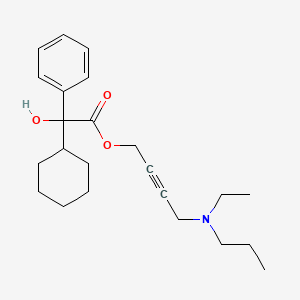

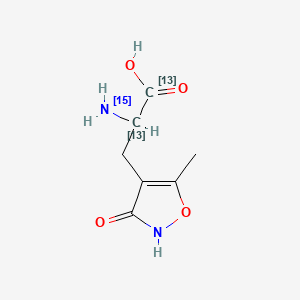
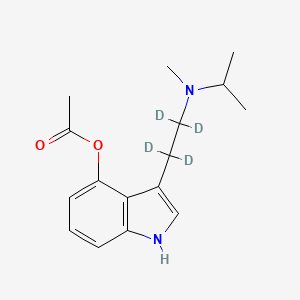

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4](/img/structure/B565408.png)

